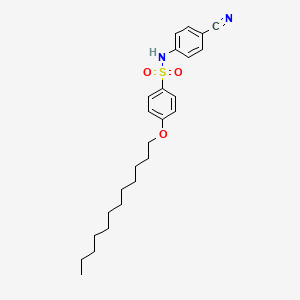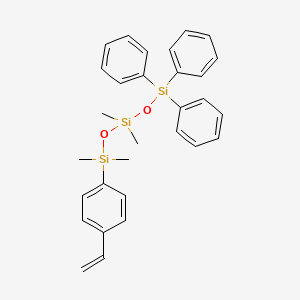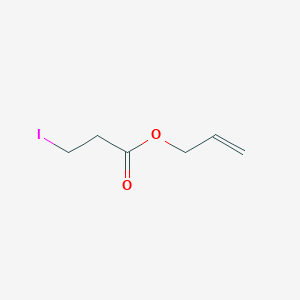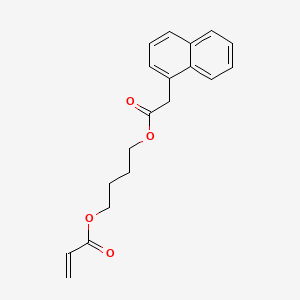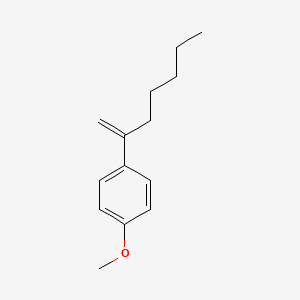
Hexa-2,4-diyne-1,6-diamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2,4-diyne-1,6-diamine is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of two amino groups (-NH2) attached to a hexadiyne backbone, which consists of a six-carbon chain with two triple bonds at positions 2 and 4. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyne-1,6-diamine can be synthesized through several methods. One common approach involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .
Industrial Production Methods
Industrial production of hexa-2,4-diyne-1,6-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-2,4-diyne-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of hexane-1,6-diamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (R-COCl) are often used in substitution reactions.
Major Products Formed
Oxidation: Diimines and other oxidized derivatives.
Reduction: Hexane-1,6-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Hexa-2,4-diyne-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of hexa-2,4-diyne-1,6-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with other molecules, while the triple bonds provide sites for chemical modifications. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Hexa-2,4-diyne-1,6-diamine can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: Similar structure but with hydroxyl groups (-OH) instead of amino groups.
Hexamethylenediamine: Contains a six-carbon chain with amino groups but lacks the triple bonds.
2,4-Hexadiyne: Contains the hexadiyne backbone but lacks the amino groups.
The uniqueness of hexa-2,4-diyne-1,6-diamine lies in its combination of amino groups and triple bonds, which provide distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
116322-59-9 |
|---|---|
Formule moléculaire |
C6H10N2O4S |
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
hexa-2,4-diyne-1,6-diamine;sulfuric acid |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h5-8H2;(H2,1,2,3,4) |
Clé InChI |
QHVKEPDJVFTZBB-UHFFFAOYSA-N |
SMILES canonique |
C(C#CC#CCN)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
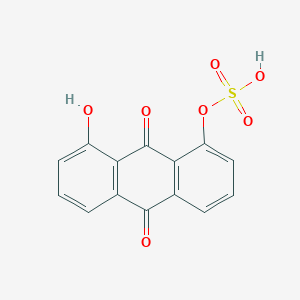
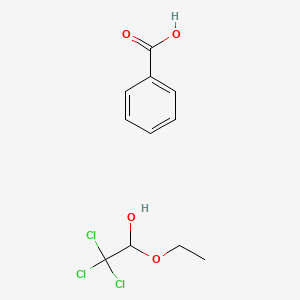
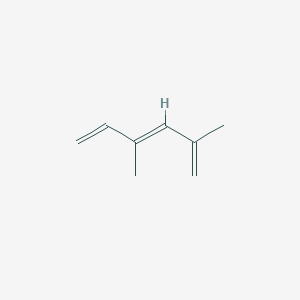

![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
